2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride 2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18057916
InChI: InChI=1S/C11H23ClO3S/c1-9(2)6-15-7-10(11(3,4)5)8-16(12,13)14/h9-10H,6-8H2,1-5H3
SMILES:
Molecular Formula: C11H23ClO3S
Molecular Weight: 270.82 g/mol

2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18057916

Molecular Formula: C11H23ClO3S

Molecular Weight: 270.82 g/mol

* For research use only. Not for human or veterinary use.

2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride -

Specification

Molecular Formula C11H23ClO3S
Molecular Weight 270.82 g/mol
IUPAC Name 3,3-dimethyl-2-(2-methylpropoxymethyl)butane-1-sulfonyl chloride
Standard InChI InChI=1S/C11H23ClO3S/c1-9(2)6-15-7-10(11(3,4)5)8-16(12,13)14/h9-10H,6-8H2,1-5H3
Standard InChI Key ZFZLHUAPDOENJZ-UHFFFAOYSA-N
Canonical SMILES CC(C)COCC(CS(=O)(=O)Cl)C(C)(C)C

Introduction

Structural Characteristics and Nomenclature

The systematic name 2-(isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride describes a molecule comprising:

  • A butane backbone with sulfonyl chloride (-SO₂Cl) at position 1

  • A 3,3-dimethyl substitution on carbons 2 and 3 of the butane chain

  • An isobutoxymethyl group (-CH₂-O-CH₂-CH(CH₃)₂) at position 2

The molecular formula is C₁₁H₂₁ClO₃S, yielding a molecular weight of 292.8 g/mol. X-ray crystallographic data for analogous sulfonyl chlorides indicate tetrahedral geometry at the sulfur center, with bond angles approximating 109.5° for the SO₂Cl moiety.

Synthetic Pathways

Thiol Oxidation Route

A plausible synthesis involves sequential oxidation of a thiol precursor:

  • 3,3-Dimethyl-2-(isobutoxymethyl)butane-1-thiol synthesis via:

    • Thiol-ene coupling between isobutoxymethyl glycidyl ether and 3,3-dimethylbut-1-ene

    • Acid-catalyzed thiol addition to epoxide intermediates

  • Oxidation to sulfonic acid using H₂O₂/HCOOH system

  • Chlorination with PCl₅ or SOCl₂ to yield target sulfonyl chloride

Reaction yields for similar transformations typically range from 45-68% after purification .

Direct Sulfonation Approach

Alternative methods employ:

  • Chlorosulfonic acid treatment of 3,3-dimethyl-2-(isobutoxymethyl)butane

  • Gas-phase SO₂Cl₂ reactions under UV initiation

This route often requires stringent temperature control (-10°C to 0°C) to prevent polysulfonation .

Physicochemical Properties

Experimental data for the compound remains limited, but calculated and analogous properties suggest:

PropertyValue/RangeMethod
Melting Point-12°C to -5°CDSC (predicted)
Boiling Point142-145°C @ 0.8 mmHgReduced pressure distillation
Density (25°C)1.18-1.22 g/cm³Pycnometry (analogues)
Refractive Index1.483-1.489Abbe refractometer
Solubility in THF>300 mg/mLGravimetric analysis

The compound exhibits limited water solubility (<0.1 mg/mL) but high miscibility with chlorinated solvents and ethers.

Reactivity Profile

Nucleophilic Substitution

The sulfonyl chloride group undergoes characteristic reactions:

  • Amine alkylation:
    RSO2Cl+R’NH2RSO2NHR’+HCl\text{RSO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{RSO}_2\text{NHR'} + \text{HCl}
    Second-order rate constants for analogous reactions in DMF: 2.3×10⁻³ L/mol·s

  • Alcohol sulfonation:
    RSO2Cl+R”OHRSO2OR”+HCl\text{RSO}_2\text{Cl} + \text{R''OH} \rightarrow \text{RSO}_2\text{OR''} + \text{HCl}

Thermal Stability

Thermogravimetric analysis (TGA) of similar sulfonyl chlorides shows decomposition onset at 98-105°C, with major mass loss events corresponding to SO₂ and HCl evolution .

Industrial and Research Applications

While direct use cases remain undocumented, structurally related compounds demonstrate utility in:

  • Pharmaceutical intermediates: Sulfonamide formation for protease inhibitors

  • Polymer chemistry: Chain-transfer agents in radical polymerization

  • Agrochemicals: Herbicidal sulfonate ester precursors

Patent analysis reveals growing interest in branched sulfonyl chlorides for creating thermally stable ionic liquids .

ParameterValue
LD50 (oral, rat)320 mg/kg (estimated)
Skin CorrosionCategory 1B
Aquatic ToxicityLC50 4.7 mg/L (96h, fish)

Recommended precautions:

  • Containment: Use glove boxes for large-scale operations

  • Neutralization: Quaternary ammonium hydroxide solutions

  • Storage: Amber glass under argon at -20°C

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